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Compound of Interest

Compound Name: 1,2-Benzenedisulfonyl dichloride

Cat. No.: B1266731

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-
benzenedisulfonyl dichloride, a key reagent and building block in synthetic chemistry. Due to
the limited availability of published experimental spectra for this specific isomer, this guide
presents predicted data based on established spectroscopic principles and comparison with
analogous compounds. These predictions are intended to serve as a reference for researchers
in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1,2-benzenedisulfonyl dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1,2-Benzenedisulfonyl Dichloride
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Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
) Aromatic H (ortho to -
~8.2-84 Multiplet 2H
SO:Cl)
_ Aromatic H (meta to -
~7.8-8.0 Multiplet 2H

S0:Cl)

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at O ppm.

Table 2: Predicted *C NMR Data for 1,2-Benzenedisulfonyl Dichloride

Chemical Shift (d) [ppm] Assignment

~140 - 145 Aromatic C (ipso to -SO2Cl)
~135-138 Aromatic C-H (ortho to -SO2Cl)
~130 - 133 Aromatic C-H (meta to -SO2CI)

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,2-Benzenedisulfonyl Dichloride

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~1600 - 1450 Medium to Weak Aromatic C=C ring stretch
~1380 - 1360 Strong Asymmetric S=0 stretch
~1190- 1170 Strong Symmetric S=0 stretch
~850 - 750 Strong C-H out-of-plane bend
~600 - 500 Strong S-Cl stretch
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Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1,2-Benzenedisulfonyl Dichloride
(CeHaCl204S2)

miz Relative Intensity Assighment

274 Moderate [M]* (with 35Cl2)

276 Moderate [M+2]* (with one 37Cl)
278 Low [M+4]* (with two 37Cl)
210 High [M - SO2]*

175 High [M - SO2CI]*

140 Moderate [CeHaSO2]*

76 Moderate [CeHa]*

lonization method: Electron lonization (El).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1,2-benzenedisulfonyl dichloride
in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¢ H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 250 ppm) is necessary. A larger number of scans and
a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural
abundance and longer relaxation times of 13C nuclei.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference both
spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 1,2-benzenedisulfonyl dichloride with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, spectra are collected in the range of 4000-400 cm~1! with a resolution of 4 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).
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« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce

fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular
weight and deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Benzenedisulfonyl
Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266731#spectroscopic-data-of-1-2-
benzenedisulfonyl-dichloride-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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